molecular formula C9H12BrN3O2 B2480586 Tert-butyl 4-amino-5-bromopyrimidine-2-carboxylate CAS No. 2248352-16-9

Tert-butyl 4-amino-5-bromopyrimidine-2-carboxylate

Cat. No.: B2480586
CAS No.: 2248352-16-9
M. Wt: 274.118
InChI Key: FSYVKIDYETUKHE-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-5-bromopyrimidine-2-carboxylate is an organic compound with the molecular formula C9H12BrN3O2. It belongs to the class of pyrimidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a bromine atom attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-5-bromopyrimidine-2-carboxylate typically involves the bromination of a pyrimidine precursor followed by the introduction of the tert-butyl ester group. One common method involves the reaction of 4-amino-2-chloropyrimidine with N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile. The resulting 4-amino-5-bromopyrimidine is then esterified with tert-butyl chloroformate in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-5-bromopyrimidine-2-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding amino-pyrimidine derivative.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidine derivatives depending on the nucleophile used.

    Reduction Reactions: The major product is 4-amino-2-tert-butylpyrimidine.

    Oxidation Reactions: Products include nitro or nitroso derivatives of the original compound.

Scientific Research Applications

Tert-butyl 4-amino-5-bromopyrimidine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrimidine derivatives.

    Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-5-bromopyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets such as kinases or nucleic acids. The presence of the amino and bromine groups allows for hydrogen bonding and halogen bonding interactions, respectively, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-chloropyrimidine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    4-Amino-5-fluoropyrimidine-2-carboxylate: Contains a fluorine atom instead of bromine.

    4-Amino-5-iodopyrimidine-2-carboxylate: Contains an iodine atom instead of bromine.

Uniqueness

Tert-butyl 4-amino-5-bromopyrimidine-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

tert-butyl 4-amino-5-bromopyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)7-12-4-5(10)6(11)13-7/h4H,1-3H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYVKIDYETUKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C(=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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